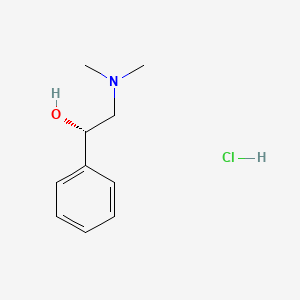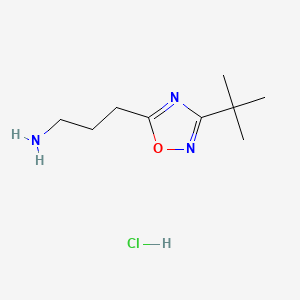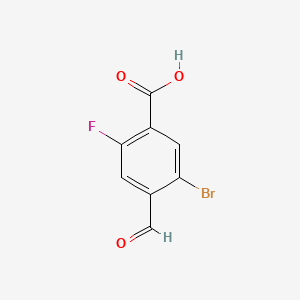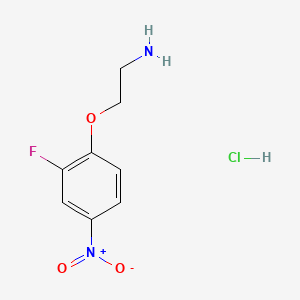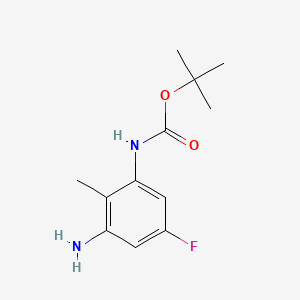
1-(2-bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride typically involves multiple steps. One common route starts with the halogenation of a phenyl ring, followed by the introduction of the methanamine group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form amines using reagents like hydrogen peroxide or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
- Substituted phenyl derivatives.
- Imines and amines from oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-(2-bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-chloro-5-fluorobenzene
- 3-Bromo-2-chloro-6-fluorotoluene
- 1-Bromo-3-fluorobenzene
Uniqueness: 1-(2-Bromo-3-chloro-6-fluorophenyl)methanaminehydrochloride is unique due to the combination of bromine, chlorine, and fluorine atoms on the phenyl ring, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
(2-bromo-3-chloro-6-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN.ClH/c8-7-4(3-11)6(10)2-1-5(7)9;/h1-2H,3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFBBRNQXPKYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl2FN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate](/img/structure/B6606780.png)
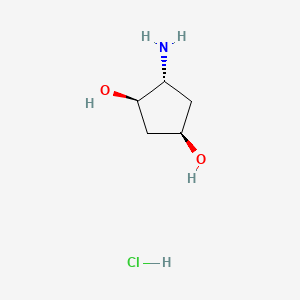
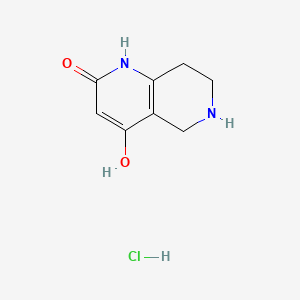
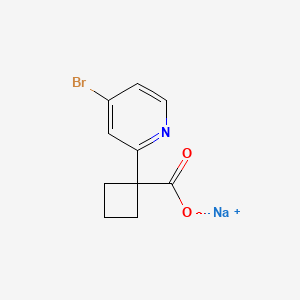
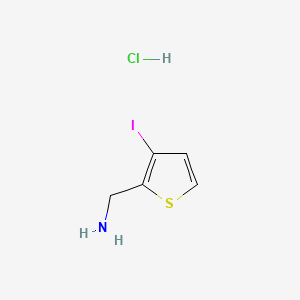
![2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B6606809.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6606815.png)
